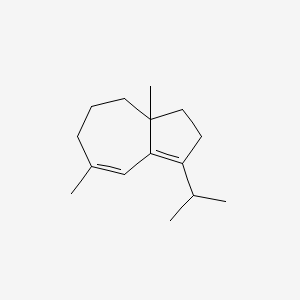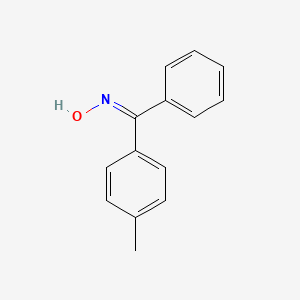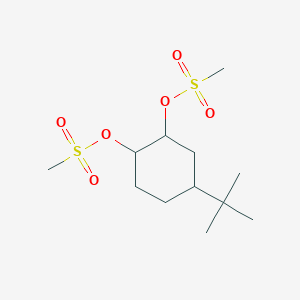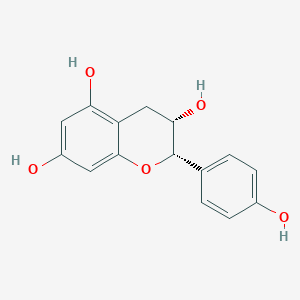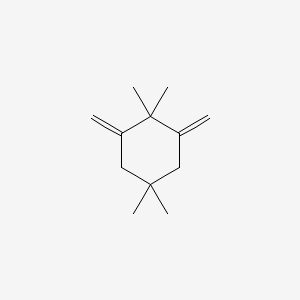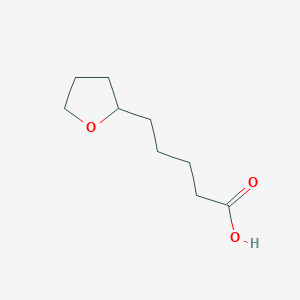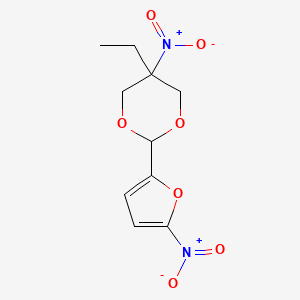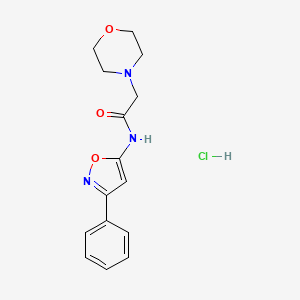
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, an isoxazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride typically involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(3-phenyl-5-isoxazolyl)propanamides: These compounds share a similar isoxazole ring structure and have been studied for their muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanol: This compound also features the isoxazole ring and is used in various chemical and biological studies.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-4-morpholineacetamide monohydrochloride is unique due to its combination of the phenyl group, isoxazole ring, and morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
37853-30-8 |
|---|---|
Molecular Formula |
C15H18ClN3O3 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c19-14(11-18-6-8-20-9-7-18)16-15-10-13(17-21-15)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,16,19);1H |
InChI Key |
DIKSXFKOZVBCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


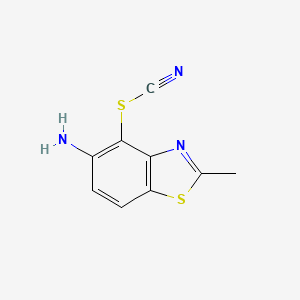
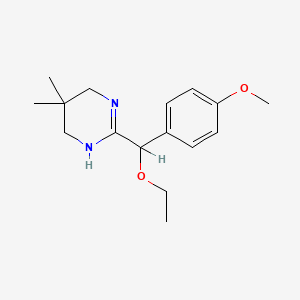
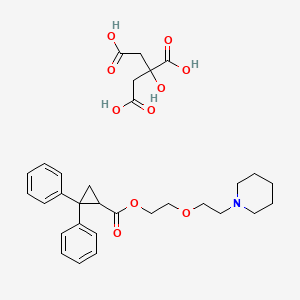
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
